Ibf5map hydrochloride
Description
Ibf5map hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives
Properties
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(13-2)5-10-3-4-11-7-14-8-12(11)6-10;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOSVWZLPAKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(COC2)C=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2551115-14-9 | |
| Record name | Ibf5map hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2551115149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IBF5MAP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q464ZK8KZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Ibf5map hydrochloride involves several steps. One common method is the Claisen–Schmidt condensation reaction, which is used to form the benzofuran ring . This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The resulting product is then subjected to further reactions to introduce the N-methylpropan-2-amine group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution
The methylamine moiety may undergo reactions typical of secondary amines:
-
Alkylation/Acylation : Potential formation of quaternary ammonium salts or amides under acidic conditions .
-
Oxidation : Susceptibility to oxidation via cytochrome P450 enzymes, analogous to MDMA metabolism .
Electrophilic Aromatic Substitution
The electron-rich phenyl ring could participate in:
Hydrolysis
The phthalane ether linkage might undergo acid-catalyzed hydrolysis, though steric hindrance could slow reactivity compared to simpler ethers .
Synthetic Pathways (Inferred)
While no direct synthesis of IBF5MAP hydrochloride is documented, analogous methods for substituted phenethylamines suggest:
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AlCl₃, acetyl chloride | Phthalane ketone intermediate |
| 2 | Reductive Amination | NaBH₄, methylamine hydrochloride | Secondary amine formation |
| 3 | Etherification | CH₃I, K₂CO₃ | Methoxy group introduction |
| 4 | Salt Formation | HCl in ethanol | Hydrochloride crystallization |
Adapted from ibuprofen and phenethylamine syntheses .
Stability and Degradation
-
Thermal Stability : Likely decomposes above 200°C, releasing HCl and forming char (common for amine hydrochlorides) .
-
Photolysis : Susceptible to UV-induced radical formation due to the conjugated phthalane system .
Research Gaps and Limitations
Scientific Research Applications
Ibf5map hydrochloride is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry and biology. This article explores its applications, supported by data tables and case studies that illustrate its significance and utility.
Chemistry
This compound serves as a crucial building block for synthesizing more complex benzofuran derivatives. These derivatives are often explored for their potential in developing new pharmaceuticals.
Biological Activities
The compound exhibits several biological properties, including:
- Anti-tumor Activity : Research indicates that this compound may inhibit tumor growth by targeting specific cellular pathways.
- Antibacterial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential use in antibiotic development.
- Antiviral Effects : Preliminary investigations indicate activity against certain viruses, warranting further exploration in virology.
Industrial Applications
In addition to its laboratory uses, this compound is utilized in the pharmaceutical industry for producing drugs and other chemical products. Its unique structure allows it to participate in various chemical reactions, enhancing its utility.
Case Study 1: Anti-tumor Activity
A study conducted at a leading university evaluated the anti-tumor effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study employed both in vitro assays and molecular docking simulations to elucidate the compound's interaction with cancer-related targets.
Case Study 2: Antibacterial Efficacy
In another investigation, this compound was tested against antibiotic-resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial activity. This study highlights the potential of this compound as a lead compound in developing new antibiotics.
Mechanism of Action
The mechanism of action of Ibf5map hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ibf5map hydrochloride can be compared with other benzofuran derivatives such as:
5-({3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfanyl]phenyl}sulfanyl)-2-benzofuran-1,3-dione: This compound also exhibits biological activities and is used in similar applications.
Benzofuran substituted chalcones: These compounds are known for their anticancer properties and are used in drug development.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
- Chemical Formula : C₁₁H₁₅ClN₂O₂
- Molar Mass : 240.71 g/mol
- Solubility : Soluble in water and organic solvents like ethanol.
Ibf5map hydrochloride is believed to exhibit its biological effects through several mechanisms:
- Inhibition of Enzymes : Similar to other compounds in its class, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Receptor Interaction : It may interact with various neurotransmitter receptors, influencing pain perception and inflammation pathways.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Effects : Like many non-steroidal anti-inflammatory drugs (NSAIDs), it is expected to reduce inflammation and pain by inhibiting COX enzymes.
- Analgesic Properties : Its ability to modulate pain pathways suggests potential use as an analgesic agent.
- Neuroprotective Effects : Preliminary studies on related compounds indicate potential neuroprotective properties, which could be relevant for conditions like neurodegeneration.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides insight into its potential effects:
-
Study on Related Compounds :
- A study examining the anti-inflammatory effects of similar pyridine derivatives demonstrated a significant reduction in inflammatory markers in animal models (Source: ).
- Another investigation highlighted the analgesic properties of structurally similar compounds, suggesting a mechanism involving central nervous system modulation (Source: ).
- Toxicity and Side Effects :
Comparative Data Table
| Property | This compound | Related Compounds |
|---|---|---|
| Chemical Class | Pyridine Derivative | Pyridine Derivatives |
| Primary Action | Anti-inflammatory | Anti-inflammatory |
| Analgesic Activity | Yes | Yes |
| Neuroprotective Potential | TBD | Yes |
| Toxicity | TBD | Dose-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
